molecular formula C14H12F3N3OS B1680185 RU 56187 CAS No. 143782-25-6

RU 56187

货号: B1680185
CAS 编号: 143782-25-6
分子量: 327.33 g/mol
InChI 键: HLBUAKQNKJTEIU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound, with the molecular formula C₁₄H₁₂F₃N₃OS (monoisotopic mass: 327.065318 Da), features a benzonitrile core substituted at the 2-position with a trifluoromethyl group and at the 4-position with a 3,4,4-trimethyl-5-oxo-2-thioxoimidazolidinyl moiety . It belongs to the thiohydantoin class of compounds, which are notable for their role as nonsteroidal androgen receptor (AR) ligands. The compound has been investigated for its high binding affinity to ARs, with structural modifications explored to optimize pharmacological properties .

属性

CAS 编号

143782-25-6

分子式

C14H12F3N3OS

分子量

327.33 g/mol

IUPAC 名称

2-(trifluoromethyl)-4-(3,4,4-trimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile

InChI

InChI=1S/C14H12F3N3OS/c1-13(2)11(21)20(12(22)19(13)3)9-5-4-8(7-18)10(6-9)14(15,16)17/h4-6H,1-3H3

InChI 键

HLBUAKQNKJTEIU-UHFFFAOYSA-N

规范 SMILES

CC1(C(=O)N(C(=S)N1C)C2=CC(=C(C=C2)C#N)C(F)(F)F)C

外观

Solid powder

其他CAS编号

143782-25-6

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

4-(3,4,4-trimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile
RU 56187
RU-56187

产品来源

United States

化学反应分析

RU-56187 经历了几种类型的化学反应,包括:

    氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。

    还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。

    取代: 该反应涉及用另一种官能团替换一种官能团。

这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。 从这些反应中形成的主要产物取决于所用条件和试剂 .

科学研究应用

    化学: 它被用作模型化合物来研究抗雄激素的结构-活性关系。

    生物学: 它被用于研究雄激素受体在各种生物过程中的作用。

    工业: 它被用于开发新的抗雄激素药物.

作用机制

RU-56187 通过结合雄激素受体并防止内源性雄激素(如睾酮)激活受体来发挥其作用。 这种对雄激素受体活化的抑制导致雄激素反应基因表达的降低,进而降低了雄激素依赖性细胞的生长和增殖 .

相似化合物的比较

Structural Analogues with Modified Substituents

Key structural analogues differ in substituents on the imidazolidinone ring, aryl groups, or benzonitrile moiety. These modifications impact binding affinity, solubility, and metabolic stability.

Table 1: Key Structural Analogues and Their Modifications
Compound Name / ID Substituents Molecular Formula Molecular Weight (Da) Key Properties References
Target Compound 3,4,4-Trimethyl, 2-thioxo, 5-oxo C₁₄H₁₂F₃N₃OS 327.32 AR binding (Kᵢ ~ nM range)
RU 59063 4,4-Dimethyl, 3-(4-hydroxybutyl) C₁₇H₁₈F₃N₃O₂S 385.40 AR agonist (Kᵢ = 0.71 nM), subnanomolar affinity
DTIB (Iodine-substituted) 2-Iodo (replaces trifluoromethyl) C₁₆H₁₇IN₃O₂S 426.29 AR agonist (Kᵢ = 0.71 nM), improved hydrophobicity
6i () 4-(Trifluoromethyl)phenyl, hydroxymethyl C₁₉H₁₄F₆N₃O₂S 478.39 75% yield, mp 178–180°C
14c () 3-Fluoro-4-(2,2,2-trifluoroethyl)phenyl C₂₄H₂₁F₇N₄O₃S 579.13 Anticancer activity (CRPC), HRMS confirmed

Key Observations :

  • Hydrophobic Substituents : Replacement of trifluoromethyl with iodine (DTIB) retains high AR affinity, suggesting hydrophobicity is critical for receptor interaction .
  • Hydroxybutyl Group: RU 59063’s 4-hydroxybutyl side chain enhances solubility while maintaining subnanomolar binding affinity .
  • Electron-Withdrawing Groups : Nitro (6h) or trifluoromethyl (6i) substituents on the phenyl ring improve thermal stability (higher melting points) .
Table 2: Comparative Binding Affinity and Functional Activity
Compound AR Binding Kᵢ (nM) Functional Activity Notes References
Target Compound Not explicitly reported Partial agonist Structural prototype
RU 59063 0.71 ± 0.22 Full agonist Comparable to DHT in cotransfection assays
DTIB 0.71 ± 0.22 Full agonist Radioiodination potential for imaging
6l () N/A Antagonist 38% yield, mp 117–119°C
14c () N/A AR inhibitor IC₅₀ < 100 nM in CRPC models

Key Insights :

  • Agonist vs. Antagonist Activity : Substituents like hydroxymethyl (6i) or piperidinyloxy (6l) shift activity from agonist to antagonist .

Key Findings :

  • Synthetic Efficiency : Microwave irradiation () reduces reaction time compared to conventional methods .
  • Stability : Hydroxybutyl-containing derivatives (RU 59063) exhibit better storage stability than trimethyl analogues .

准备方法

RU-56187 是通过一系列涉及各种试剂和条件的化学反应合成的合成路线和工业生产方法的具体细节在公共领域中并不容易获得 .

生物活性

4-(3,4,4-Trimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile is a complex organic compound with the molecular formula C14H12F3N3OS. This compound is notable for its structural features, including a trifluoromethyl group and an imidazolidinyl moiety, which suggest potential biological activity. The compound's unique characteristics may contribute to its reactivity and interactions with biological targets.

Chemical Structure and Properties

The chemical structure of 4-(3,4,4-trimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile can be represented as follows:

C14H12F3N3S\text{C}_{14}\text{H}_{12}\text{F}_3\text{N}_3\text{S}

This compound features:

  • Trifluoromethyl group : Enhances lipophilicity and may improve bioactivity.
  • Imidazolidinyl moiety : Associated with various biological activities.

The biological activity of this compound can be explored through its interaction with various biological targets such as enzymes and receptors. Initial studies suggest that it may exhibit:

  • Antimicrobial properties : Similar compounds have shown effectiveness against a range of pathogens.
  • Enzyme inhibition : The trifluoromethyl group may enhance binding affinity to specific enzyme targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds. For example:

  • Antimicrobial Activity : A study on similar imidazolidinyl compounds demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests that 4-(3,4,4-trimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile could possess similar properties.
  • Enzyme Inhibition : Research has shown that compounds with trifluoromethyl groups often act as potent inhibitors of specific enzymes involved in metabolic pathways. This raises the possibility that the target compound may inhibit key enzymes in cancer or metabolic diseases.
  • Binding Affinity Studies : Molecular docking simulations indicate favorable interactions between the compound and various protein targets, suggesting a mechanism of action that warrants further exploration through in vitro assays.

Comparative Analysis

The following table summarizes the structural features and biological activities of similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Oxo-2-thioxoimidazolidineImidazolidine core with thioxo groupAntimicrobial properties
TrifluoromethylbenzamideBenzamide structure with trifluoromethyl groupInhibitory effects on certain enzymes
3,4-DimethylthiazolidineThiazolidine core with methyl groupsAntidiabetic activity

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3,4,4-Trimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, hydantoin or thiohydantoin precursors are reacted with substituted benzonitrile derivatives under basic conditions. Key intermediates are characterized using ¹H NMR , ¹³C NMR , and High-Resolution Mass Spectrometry (HRMS) to confirm regiochemistry and purity. For instance, analogs with hydroxymethyl or trifluoromethylphenyl substituents (e.g., compounds 6h–6l in ) were synthesized with yields ranging from 38% to 75%, with melting points and spectral data used to validate structural integrity .

Q. What spectroscopic and chromatographic techniques are critical for verifying the compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively. For example, the presence of a thioxo group (C=S) is confirmed by distinct deshielded carbon signals near 180–190 ppm in ¹³C NMR .
  • HRMS : Validates molecular weight and isotopic patterns, essential for detecting impurities (e.g., unreacted starting materials).
  • Melting Point Analysis : Sharp, reproducible melting points (e.g., 178–180°C for compound 6i) indicate high crystallinity and purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to potential toxicity (e.g., sensitizer or irritant properties, as noted in ), adhere to:

  • Local Exhaust Ventilation : For processes generating dust or vapors.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Labeling : Clearly mark containers with hazard identifiers (e.g., "剧" for toxicity in ).
  • Training : Ensure researchers review NIOSH Control Banding guidelines for risk mitigation .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in analogous syntheses?

  • Methodological Answer : Variable yields (e.g., 39% for 6h vs. 75% for 6i in ) suggest substituent-dependent steric or electronic effects. Systematic optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates.
  • Catalyst Selection : Use Pd-based catalysts for Suzuki couplings (e.g., boronate intermediates in ).
  • Temperature Control : Gradual heating (e.g., 60–80°C) prevents decomposition of heat-sensitive thioxo groups .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from:

  • Purity Variations : Impurities (e.g., unreacted 2-(trifluoromethyl)benzonitrile in ) can skew bioassay results. Use preparative HPLC for purification.
  • Structural Analogs : Compare activity of derivatives (e.g., 6h–6l in ) to identify critical substituents (e.g., hydroxymethyl groups enhance solubility).
  • Assay Conditions : Standardize in vitro protocols (e.g., cell line selection, incubation times) to minimize variability .

Q. What strategies are used to elucidate the compound’s structure-activity relationship (SAR) in drug discovery?

  • Methodological Answer :

  • Substituent Scanning : Synthesize derivatives with varied substituents (e.g., 4-nitrophenyl in 6h vs. trifluoromethylphenyl in 6i) and test biological activity.
  • Docking Studies : Computational models (e.g., AutoDock Vina) predict binding modes to targets like androgen receptors, as inferred from and docking poses in .
  • Pharmacophore Mapping : Identify essential moieties (e.g., thioxo group for hydrogen bonding) using 3D-QSAR .

Q. How can degradation products or by-products be identified during synthesis?

  • Methodological Answer :

  • LC-MS/MS : Monitors reaction progress and detects low-abundance by-products (e.g., hydrolyzed imidazolidinone rings).
  • Isolation via Column Chromatography : Silica gel columns separate degradation products (e.g., 2-(trifluoromethyl)benzoyl chloride derivatives in ).
  • Stability Studies : Accelerated degradation under heat/light identifies labile groups (e.g., thioxo → oxo conversion) .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare means across multiple derivatives (e.g., 6h–6l in ) to assess significance.
  • Principal Component Analysis (PCA) : Reduces dimensionality in datasets linking structural features to activity .

Q. How can researchers validate the compound’s mechanism of action in enzymatic assays?

  • Methodological Answer :

  • Enzyme Inhibition Kinetics : Measure initial reaction rates (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry.
  • Site-Directed Mutagenesis : Modify active-site residues (e.g., in ’s docking targets) to confirm binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RU 56187
Reactant of Route 2
RU 56187

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。